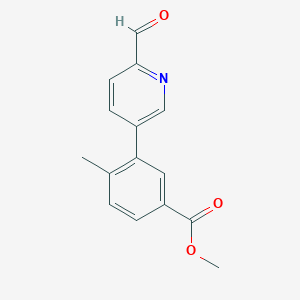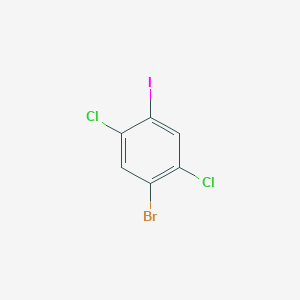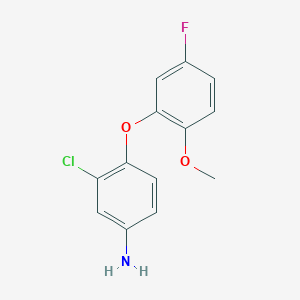![molecular formula C6H10F3NO2 B1531525 (3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol CAS No. 1932538-23-2](/img/structure/B1531525.png)
(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxolane ring, possibly through a cyclization reaction, followed by the introduction of the amino and trifluoroethyl groups. The trifluoroethyl group could potentially be introduced using a trifluoroethylating agent .Aplicaciones Científicas De Investigación
Peptide Synthesis Applications
The use of fluorinated reagents, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been proposed for the protection of the N-H terminal of amino acids in peptide synthesis. This approach allows for the synthesis of N-protected amino acids, with the protecting group being removable by acidic hydrolysis, facilitating the formation of peptide bonds without racemization (Gorbunova et al., 1991).
Nucleoside Analog Synthesis
The synthesis of nucleoside analogs, such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue of 3Tc with high biological activities against HIV and HBV, from gem-difluorohomoallyl alcohol demonstrates the utility of fluorinated compounds in the development of therapeutically relevant molecules (Wu et al., 2004).
Trifluoromethylthiolation Reagents
The development of shelf-stable electrophilic reagents for trifluoromethylthiolation illustrates the importance of introducing trifluoromethylthio groups (CF3S-) into organic compounds. These groups are recognized for their high lipophilicity and strong electron-withdrawing properties, which can improve cell-membrane permeability and enhance chemical and metabolic stability of drug molecules (Shao et al., 2015).
Oxidative Trifluoromethylation and Trifluoromethylthiolation
The use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in oxidative trifluoromethylation and trifluoromethylthiolation reactions showcases the methodologies for introducing CF3 and SCF3 moieties into various organic molecules. These methodologies are essential due to the significance of CF3 and SCF3 groups in pharmaceuticals and agrochemicals (Chu & Qing, 2014).
Bioisosteres of Carboxylic Acid
Research into oxetan-3-ol, thietan-3-ol, and their derivatives as potential isosteric replacements of the carboxylic acid moiety indicates the exploration of novel structural units to mimic traditional functional groups in drug design, offering insights into the modification of molecular structures for enhanced therapeutic properties (Lassalas et al., 2017).
Propiedades
IUPAC Name |
(3S,4R)-4-(2,2,2-trifluoroethylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-10-4-1-12-2-5(4)11/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNNLDCMLKTVOJ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)
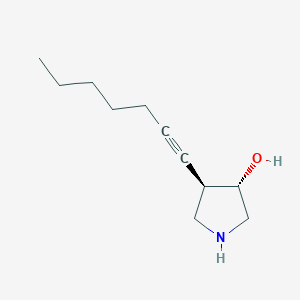
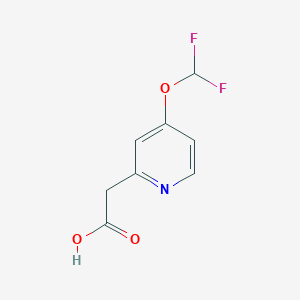
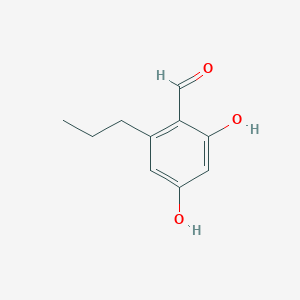
![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
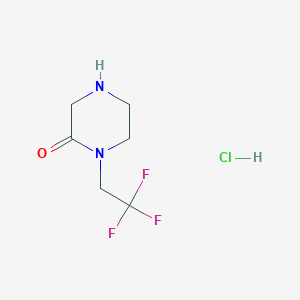
![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)
